molecular formula C4H7NO2 B2373186 Oxetane-3-carboxamide CAS No. 1850681-70-7

Oxetane-3-carboxamide

Cat. No. B2373186
CAS RN: 1850681-70-7
M. Wt: 101.105
InChI Key: NJYYWQHQUOODDL-UHFFFAOYSA-N
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Description

Oxetane-3-carboxamide, also known as 3-(hydroxymethyl)oxetane-3-carboxamide, is a chemical compound with the CAS Number: 2580179-94-6 . It has a molecular weight of 131.13 .


Synthesis Analysis

Oxetanes can be synthesized through various methods. One such method involves the use of trimethyloxosulfonium iodide. By increasing the equivalents of this compound, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . Another method involves the use of sodium anion of an NTs-sulfoximine . A 4-pot telescoped procedure to prepare oxetane-3-carboxaldehyde and methyl oxetane-3-carboxylate was developed using readily available starting materials .


Molecular Structure Analysis

Oxetane is a four-membered ring having an oxygen atom with an intrinsic ring strain of 106 kJ.mol −1, which adopts a planar structure with a puckering angle of only 8.7° at 140 K (10.7° at 90 K) .


Chemical Reactions Analysis

Oxetanes have been shown to undergo various chemical reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide resulted in oxetanes in good yields . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .


Physical And Chemical Properties Analysis

Oxetanes are known for their unique properties. They are strained heterocycles known to possess structural rigidity, low lipophilicity, high H-bonding acceptor ability . Increasing oxetane concentrations improved epoxide conversion and drastically lowered Tg of the resulting polymers .

Scientific Research Applications

Drug Design

Oxetanes are receiving attention in drug design given their metabolic stability, rigidity, and hydrogen-bond acceptor ability . They have garnered further interest as isosteres of carbonyl groups and as molecular tools to fine-tune physicochemical properties of drug compounds such as pKa, LogD, aqueous solubility, and metabolic clearance .

Synthesis of Biologically Active Compounds

The general and mild chemistry of oxetanes allows the easy installation of an oxetane ring from simple starting materials, with potential applications in the synthesis or late-stage modification of biologically active compounds .

Formation of Spirocycles

The methodology of oxetane formation has been applied to a variety of primary and secondary aliphatic, linear, and cyclic alcohols with different functional groups. Reaction with cyclic alcohols and also more complex structures, such as adamantol, leads to the formation of spirocycles .

Synthesis of Complex Alcohols

The oxetane formation methodology has been demonstrated with more complex alcohols such as pregnenolone or galactose . This reported methodology improves the synthesis of an oxetane-containing steroid with important biological activity in one step from testosterone .

Generation of Building Blocks for Molecular Diversity

Oxetanes have been used as surrogates of a carbonyl group in order to generate building blocks providing new opportunities of molecular diversity .

Chemotherapy Drugs

Oxetanes are present in the marketed chemotherapy drugs Taxol and Taxotere .

Kinase Inhibitor

Oxetanes are also present in a new kinase inhibitor GS-9876 .

Synthesis of Oxetane Derivatives

Oxetanes have been accessed through epoxide ring opening with trimethyloxosulfonium ylide. The 2-hydroxymethyloxetane motif was formed in good yield following acetal deprotection, and the vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .

Safety And Hazards

Oxetane-3-carboxylic acid, a related compound, is known to cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This perspective analyzes recent applications of oxetanes in drug discovery . The future directions of oxetane research could involve further exploration of its potential benefits, synthetic strategies, and potential pitfalls .

properties

IUPAC Name

oxetane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYYWQHQUOODDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetane-3-carboxamide

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